molecular formula C16H22N6O B7643923 N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide

N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide

Katalognummer B7643923
Molekulargewicht: 314.39 g/mol
InChI-Schlüssel: MYLNOOYVNMNSBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide is a chemical compound with potential therapeutic applications. It is also known as TAK-659 and belongs to the class of drugs called Bruton's tyrosine kinase inhibitors.

Wirkmechanismus

Bruton's tyrosine kinase is a key enzyme involved in the B-cell receptor signaling pathway. It plays a crucial role in the survival and proliferation of B-cells, which are involved in the immune response. N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase, thereby inhibiting the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the immune response. It has also been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. It has also been found to have good solubility in water and organic solvents, making it easy to work with. However, it has some limitations, such as its relatively short half-life and the need for further optimization to improve its efficacy.

Zukünftige Richtungen

There are several future directions for the research on N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide. One direction is to optimize its structure to improve its efficacy and reduce its toxicity. Another direction is to investigate its potential therapeutic applications in other types of cancer and autoimmune diseases. Additionally, further research is needed to understand its mechanism of action and its interaction with other signaling pathways.

Synthesemethoden

The synthesis of N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide involves several steps. The first step involves the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with cyclohexanone in the presence of a base to form 4-(3-methyl-4-(tetrazol-1-yl)anilino)cyclohexanone. The second step involves the reaction of 4-(3-methyl-4-(tetrazol-1-yl)anilino)cyclohexanone with acetic anhydride in the presence of a base to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting the activity of Bruton's tyrosine kinase, which is involved in the survival and proliferation of cancer cells.

Eigenschaften

IUPAC Name

N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-11-9-15(7-8-16(11)22-10-17-20-21-22)19-14-5-3-13(4-6-14)18-12(2)23/h7-10,13-14,19H,3-6H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLNOOYVNMNSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2CCC(CC2)NC(=O)C)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.